



# **Application Notes: (R)-INCB054329 (Pemigatinib) In Vitro Assays**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

(R)-INCB054329, also known as Pemigatinib (INCB054828), is a potent and selective small molecule inhibitor with a dual mechanism of action. It primarily targets the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3, which are key drivers in various cancers.[1][2][3][4][5] Constitutive FGFR signaling can promote the proliferation and survival of malignant cells.[6] Pemigatinib inhibits the kinase activity of FGFR, which can lead to a decrease in tumor cell proliferation and survival in tumors driven by FGFR.[6]

Additionally, INCB054329 has been characterized as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][7] By binding to the bromodomains of BET proteins, it disrupts chromatin remodeling and the expression of certain growth-promoting genes, which can inhibit tumor cell growth.[7]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of (R)-INCB054329, including its inhibitory effects on both FGFR kinases and cancer cell proliferation.

## **Data Presentation**

The inhibitory activity of **(R)-INCB054329** has been quantified against its primary targets and in various cancer cell lines.



## **Table 1: FGFR Kinase Inhibition**

This table summarizes the half-maximal inhibitory concentrations (IC50) of Pemigatinib against recombinant human FGFR enzymes in cell-free assays.

| Target | IC50 (nM)             |
|--------|-----------------------|
| FGFR1  | 0.4[2][3][4][8]       |
| FGFR2  | 0.5[2][3][4][8]       |
| FGFR3  | 1.0 - 1.2[2][3][4][8] |
| FGFR4  | 30[2][3][4][8]        |

# Table 2: BET Bromodomain Inhibition and Anti-Proliferative Activity

This table presents the IC50 values of INCB054329 against individual BET bromodomains and the median 50% growth inhibition (GI50) value in a panel of hematologic cancer cell lines.

| Target/Cell Line                            | IC50/GI50 (nM) |
|---------------------------------------------|----------------|
| BRD2-BD1                                    | 44[1]          |
| BRD2-BD2                                    | 5[1]           |
| BRD3-BD1                                    | 9[1]           |
| BRD3-BD2                                    | 1[1]           |
| BRD4-BD1                                    | 28[1]          |
| BRD4-BD2                                    | 3[1]           |
| BRDT-BD1                                    | 119[1]         |
| BRDT-BD2                                    | 63[1]          |
| Hematologic Cancer Cell Lines (Median GI50) | 152[1][9]      |



# **Signaling Pathway**



Click to download full resolution via product page



Simplified FGFR signaling pathway and point of inhibition.

# Experimental Protocols In Vitro FGFR Kinase Inhibition Assay (Biochemical)

This protocol describes a general method to determine the IC50 value of **(R)-INCB054329** against FGFR kinases.

Objective: To quantify the direct inhibitory effect of **(R)-INCB054329** on the enzymatic activity of recombinant FGFR1, 2, and 3.

#### Materials:

- Recombinant human FGFR1, FGFR2, FGFR3 kinase domains
- (R)-INCB054329 (Pemigatinib)
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 peptide substrate
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
- 384-well white assay plates
- Plate reader capable of luminescence detection

#### Procedure:

- Compound Preparation: Prepare a 10-point serial dilution of (R)-INCB054329 in DMSO, starting from a high concentration (e.g., 10 μM). The final DMSO concentration in the assay should be ≤1%.
- Assay Plate Setup:



- $\circ$  Add 2.5  $\mu$ L of diluted **(R)-INCB054329** or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
- Add 5 μL of a 2x kinase/substrate solution (containing the specific FGFR enzyme and Poly(Glu, Tyr) substrate in kinase assay buffer) to each well.
- Pre-incubate the plate at room temperature for 15-20 minutes.
- Initiate Reaction: Add 2.5 μL of a 4x ATP solution (prepared in kinase assay buffer) to all
  wells to start the kinase reaction. The final ATP concentration should be at or near the Km for
  each enzyme.
- Incubation: Incubate the plate at room temperature for 1 hour.
- Signal Detection:
  - Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
  - Briefly, add 10 µL of ADP-Glo<sup>™</sup> Reagent and incubate for 40 minutes at room temperature.
  - Add 20 μL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis:
  - Normalize the data using vehicle (DMSO) control wells (0% inhibition) and no-enzyme wells (100% inhibition).
  - Plot the normalized percent inhibition against the logarithm of the compound concentration.
  - Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).



## **Cell-Based Proliferation Assay**

This protocol outlines a method to assess the anti-proliferative effects of **(R)-INCB054329** on cancer cell lines.

Objective: To determine the GI50 (50% growth inhibition) value of **(R)-INCB054329** in cancer cell lines with known FGFR alterations.

#### Materials:

- Cancer cell lines (e.g., hematologic cancer cell lines)[9]
- Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- (R)-INCB054329 (Pemigatinib)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- 96-well clear-bottom, white-walled tissue culture plates
- Luminometer

#### Procedure:

- Cell Seeding:
  - Harvest and count cells.
  - Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 μL of medium).
  - Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
- Compound Treatment:
  - Prepare a serial dilution of (R)-INCB054329 in culture medium.



- $\circ$  Remove the medium from the wells and add 100  $\mu$ L of the medium containing the diluted compound or vehicle (DMSO) control.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[10]
- Viability Measurement:
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  - Add 100 μL of CellTiter-Glo® reagent to each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
  - Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
  - Plot the percent inhibition against the logarithm of the compound concentration.
  - Determine the GI50 value by fitting the data to a sigmoidal dose-response curve.

## **Western Blot Analysis for Target Modulation**

This protocol is for detecting changes in the expression or phosphorylation status of proteins within the FGFR signaling pathway following treatment with **(R)-INCB054329**.

Objective: To confirm target engagement by assessing the modulation of downstream signaling proteins (e.g., p-ERK, c-MYC) or the expression of target proteins like FGFR3.[10]

#### Materials:

- Cancer cell lines
- (R)-INCB054329 (Pemigatinib)



- RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF membrane
- Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-c-MYC, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Procedure:

- · Cell Treatment and Lysis:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - Treat cells with various concentrations of (R)-INCB054329 or DMSO for a specified time (e.g., 4 to 24 hours).
  - Wash cells with ice-cold PBS and lyse with RIPA buffer.
  - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Transfer:
  - Normalize protein amounts and prepare samples with Laemmli buffer.
  - Separate the proteins by size on an SDS-PAGE gel.



- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection:
  - Apply ECL substrate to the membrane.
  - Capture the chemiluminescent signal using an imaging system.
- Analysis: Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin)
   to determine the effect of the compound on protein expression or phosphorylation.

## **Experimental Workflow**





Click to download full resolution via product page

General workflow for a cell-based in vitro assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 7. Facebook [cancer.gov]
- 8. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models | PLOS One [journals.plos.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes: (R)-INCB054329 (Pemigatinib) In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608088#r-incb054329-in-vitro-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com